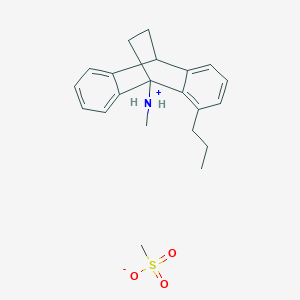![molecular formula C8H11NO2 B13797409 Ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate CAS No. 76100-65-7](/img/structure/B13797409.png)
Ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-azabicyclo[310]hex-2-ene-2-carboxylate is a bicyclic compound featuring a nitrogen atom within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate typically involves cyclopropanation reactions. One common method is the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. This reaction can be conducted under low catalyst loadings (0.005 mol %) and yields either the exo- or endo-3-azabicyclo[3.1.0]hexane derivatives with high diastereoselectivity .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the scalability of the dirhodium(II)-catalyzed cyclopropanation suggests potential for large-scale synthesis. Advances in generating diazo compounds in flow systems have improved the efficiency of these reactions .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Palladium-catalyzed aerobic (1+2) annulation reactions are used for the synthesis of related compounds.
Substitution: The compound can undergo substitution reactions, particularly in the presence of electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, thermal isomerization can lead to the formation of quinoxaline derivatives .
Applications De Recherche Scientifique
Ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on target molecules, influencing their activity. This interaction can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .
Comparaison Avec Des Composés Similaires
3-azabicyclo[3.1.0]hexane derivatives: These compounds share a similar bicyclic structure and are often used in drug design.
3-azaspiro[bicyclo[3.1.0]hexane-2,5’-pyrimidines]: These compounds have been studied for their potential antitumor activity.
Uniqueness: Ethyl 3-azabicyclo[310]hex-2-ene-2-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
76100-65-7 |
|---|---|
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-2-11-8(10)7-6-3-5(6)4-9-7/h5-6H,2-4H2,1H3 |
Clé InChI |
YKJWWSPTZQSDFQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NCC2C1C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


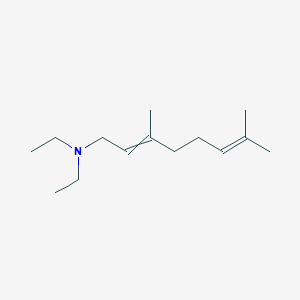

![6-[(Diethylamino)sulfonyl]-4-((E)-3-[6-[(diethylamino)sulfonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide](/img/structure/B13797345.png)
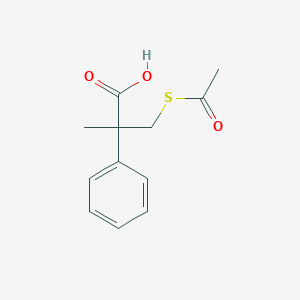
![2,3-Dibromo-7,8-dimethyldibenzo[b,e][1,4]dioxin](/img/structure/B13797357.png)
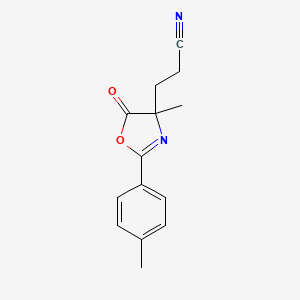
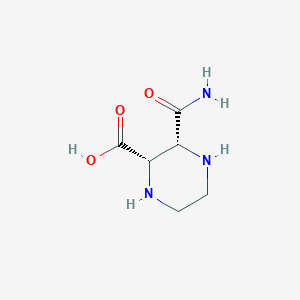
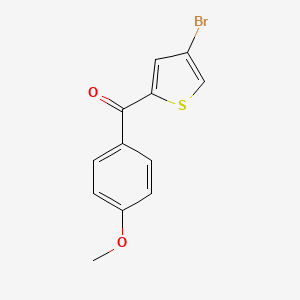

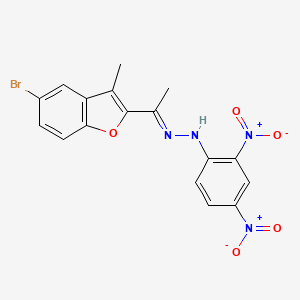

![3-({[(4-Bromophenyl)carbonyl]carbamothioyl}amino)-4-chlorobenzoic acid](/img/structure/B13797395.png)

